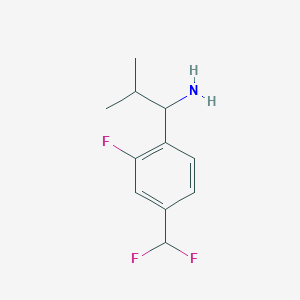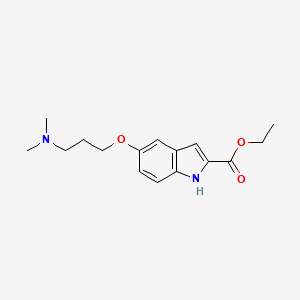
(r)-2-Ethylhexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Ethylhexanol is an organic compound with the chemical formula C8H18O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-2-Ethylhexanol can be synthesized through several methods. One common method involves the hydroformylation of propylene to produce butyraldehyde, which is then subjected to aldol condensation to form 2-ethylhexenal. The final step involves the hydrogenation of 2-ethylhexenal to yield ®-2-ethylhexanol.
Industrial Production Methods
In industrial settings, ®-2-ethylhexanol is typically produced through the oxo process, which involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form butyraldehyde. The butyraldehyde undergoes aldol condensation and subsequent hydrogenation to produce ®-2-ethylhexanol.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Ethylhexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can be reduced to form 2-ethylhexane.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products
Oxidation: 2-ethylhexanoic acid
Reduction: 2-ethylhexane
Substitution: Various esters and ethers depending on the substituent used
Aplicaciones Científicas De Investigación
®-2-Ethylhexanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of plasticizers, lubricants, and surfactants.
Biology: It is used in the preparation of various biological assays and as a solvent for extracting bioactive compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent solvency properties.
Mecanismo De Acción
The mechanism of action of ®-2-ethylhexanol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating their transport and reaction. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexanoic acid: An oxidation product of ®-2-ethylhexanol, used in the production of metal salts and as a catalyst in polymerization reactions.
2-Ethylhexane: A reduction product of ®-2-ethylhexanol, used as a solvent and in the production of specialty chemicals.
2-Ethylhexyl acrylate: An ester derivative of ®-2-ethylhexanol, used in the production of adhesives, coatings, and sealants.
Uniqueness
®-2-Ethylhexanol is unique due to its chiral nature, which allows it to interact with other chiral molecules in specific ways. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications where the specific three-dimensional arrangement of atoms is crucial.
Propiedades
Número CAS |
50373-29-0 |
|---|---|
Fórmula molecular |
C8H18O |
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
(2R)-2-ethylhexan-1-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
Clave InChI |
YIWUKEYIRIRTPP-MRVPVSSYSA-N |
SMILES isomérico |
CCCC[C@@H](CC)CO |
SMILES canónico |
CCCCC(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)







![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)




![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)
